molecular formula C10H14ClN3O B12835617 2-chloro-N-[2-(1-cyclopropylethyl)-2,3-dihydro-1H-pyrazol-3-ylidene]acetamide

2-chloro-N-[2-(1-cyclopropylethyl)-2,3-dihydro-1H-pyrazol-3-ylidene]acetamide

Cat. No.: B12835617
M. Wt: 227.69 g/mol
InChI Key: AWRATXLUMIOEEM-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-(1-cyclopropylethyl)-2,3-dihydro-1H-pyrazol-3-ylidene]acetamide is a pyrazole-derived acetamide featuring a cyclopropylethyl substituent on the pyrazole ring. Pyrazole derivatives are widely studied for their structural versatility and biological relevance, including insecticidal, antifungal, and pharmaceutical applications . The cyclopropylethyl group introduces steric and electronic effects that may enhance lipophilicity and metabolic stability, making this compound a candidate for agrochemical or medicinal chemistry research.

Properties

Molecular Formula

C10H14ClN3O

Molecular Weight

227.69 g/mol

IUPAC Name

2-chloro-N-[2-(1-cyclopropylethyl)pyrazol-3-yl]acetamide

InChI

InChI=1S/C10H14ClN3O/c1-7(8-2-3-8)14-9(4-5-12-14)13-10(15)6-11/h4-5,7-8H,2-3,6H2,1H3,(H,13,15)

InChI Key

AWRATXLUMIOEEM-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC1)N2C(=CC=N2)NC(=O)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2-(1-cyclopropylethyl)-1,2-dihydro-3H-pyrazol-3-ylidene)acetamide typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound.

    Introduction of the cyclopropyl group: This step involves the alkylation of the pyrazole ring with a cyclopropyl-containing reagent.

    Acetamide formation: The final step involves the reaction of the intermediate compound with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group or the pyrazole ring.

    Reduction: Reduction reactions can target the chloro group or the carbonyl group in the acetamide moiety.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, ammonia, or thiourea.

Major Products

    Oxidation: Products may include hydroxylated derivatives or ketones.

    Reduction: Reduced products may include amines or alcohols.

    Substitution: Substituted products will depend on the nucleophile used, resulting in various derivatives.

Scientific Research Applications

2-Chloro-N-(2-(1-cyclopropylethyl)-1,2-dihydro-3H-pyrazol-3-ylidene)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2-(1-cyclopropylethyl)-1,2-dihydro-3H-pyrazol-3-ylidene)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the pyrazole ring play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., cyano ) enhance electrophilicity, whereas alkyl groups (e.g., ethyl ) increase hydrophobicity.

Crystallographic and Hydrogen Bonding Analysis

  • Conformation : In chloroacetamides, the N—H bond often adopts a syn conformation relative to chloro substituents, stabilizing molecular packing via hydrogen bonds .
  • Hydrogen Bonding : Compounds like 2-(2,4-dichlorophenyl)-N-(pyrazolyl)acetamide form dimers through N—H⋯O interactions (R₂²(10) motifs), enhancing crystal stability .
  • Dihedral Angles : Substituents influence ring planarity; e.g., dihedral angles between dichlorophenyl and pyrazole rings range from 48.45° to 80.70°, affecting molecular stacking .

The title compound’s cyclopropylethyl group may introduce torsional strain, altering dihedral angles and hydrogen-bonding networks compared to analogs.

Physicochemical Properties

Property Title Compound (Estimated) 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide 2-Chloro-N-(2-{[4-(propan-2-yl)phenyl]methyl}-2,3-dihydro-1H-pyrazol-3-ylidene)acetamide
Molecular Weight ~280 g/mol 309.12 g/mol 291.78 g/mol
LogP (Lipophilicity) Moderate (~3.0) Higher (~3.5) due to cyano and Cl Higher (~3.8) due to isopropylbenzyl
Hydrogen Bond Acceptors 3 4 3

Biological Activity

2-Chloro-N-[2-(1-cyclopropylethyl)-2,3-dihydro-1H-pyrazol-3-ylidene]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by experimental data and case studies.

Chemical Structure and Properties

The molecular formula of 2-chloro-N-[2-(1-cyclopropylethyl)-2,3-dihydro-1H-pyrazol-3-ylidene]acetamide is C10H14ClN3OC_{10}H_{14}ClN_3O with a molecular weight of 227.69 g/mol. The compound features a chloro group, a cyclopropyl group, and a pyrazole ring, which contribute to its unique biological properties.

PropertyValue
Molecular FormulaC10H14ClN3O
Molecular Weight227.69 g/mol
IUPAC Name2-chloro-N-[2-(1-cyclopropylethyl)pyrazol-3-yl]acetamide
InChI KeyAWRATXLUMIOEEM-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrazole Ring : Reaction of hydrazine with suitable diketones or α,β-unsaturated carbonyl compounds.
  • Cyclopropyl Group Introduction : Alkylation of the pyrazole ring with cyclopropyl-containing reagents.
  • Acetamide Formation : Final reaction with acetic anhydride or acetyl chloride to yield the acetamide group.

These synthetic routes are crucial for producing the compound in both laboratory and industrial settings .

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. In particular, compounds similar to 2-chloro-N-[2-(1-cyclopropylethyl)-2,3-dihydro-1H-pyrazol-3-ylidene]acetamide have shown efficacy against various bacterial strains and fungi. For instance, studies have reported that certain pyrazole carboxamides possess notable antifungal activity .

Anticancer Activity

Pyrazole derivatives have been extensively studied for their anticancer properties. Specifically, compounds with similar structural features have demonstrated inhibitory effects on various cancer cell lines. For example, certain pyrazoles have been shown to inhibit key oncogenic pathways such as BRAF(V600E) and EGFR . The combination of these compounds with established chemotherapeutics like doxorubicin has resulted in synergistic effects, particularly in breast cancer models .

The biological activity of 2-chloro-N-[2-(1-cyclopropylethyl)-2,3-dihydro-1H-pyrazol-3-ylidene]acetamide is believed to involve its interaction with specific molecular targets such as enzymes or receptors. The chloro group and the pyrazole ring play critical roles in binding to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various cellular responses including apoptosis in cancer cells .

Study 1: Anticancer Efficacy

In a study examining the cytotoxic effects of various pyrazole derivatives on MCF-7 and MDA-MB-231 breast cancer cells, it was found that compounds containing halogen substituents showed markedly higher activity compared to their non-substituted counterparts. The study highlighted that the presence of chlorine in the structure enhanced the anticancer efficacy through apoptosis induction .

Study 2: Antimicrobial Activity

Another research focused on the synthesis of pyrazole carboxamides reported significant antibacterial activity against Gram-positive and Gram-negative bacteria. The study concluded that modifications in the pyrazole structure could lead to improved antimicrobial potency .

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